N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-27-16-7-5-15(6-8-16)22-18(25)13-29-21-23-17-10-12-28-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUMOWLKPVKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structure and Synthesis
The compound features a unique thieno[3,2-d]pyrimidine ring system, which is often associated with diverse biological activities. The synthesis typically involves several key steps, including reactions under controlled conditions to optimize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, with catalysts like triethylamine facilitating certain steps. The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 451.6 g/mol .
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may inhibit or modify their activity, leading to downstream effects in cellular pathways. The exact mechanisms can vary based on the specific biological context and target interaction.
Biological Activities
Several studies have highlighted the biological activities associated with thieno[3,2-d]pyrimidine derivatives:
- Antimicrobial Activity : Compounds within this class have demonstrated significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo studies are necessary to validate the efficacy and safety profile of this compound. Preliminary results suggest that derivatives exhibit promising anticancer activity; however, further research is required to establish optimal dosages and therapeutic windows.
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